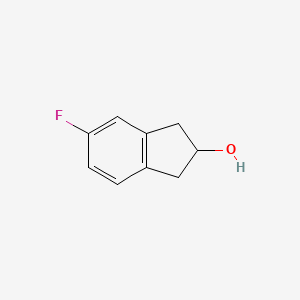

5-Fluoro-2,3-dihydro-1H-inden-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

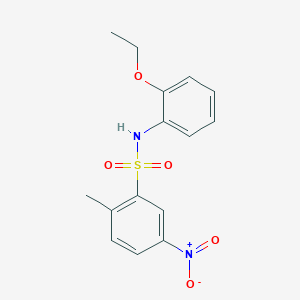

5-Fluoro-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C9H9FO . It has a molecular weight of 152.16 g/mol . The IUPAC name for this compound is 5-fluoro-2,3-dihydro-1H-inden-2-ol .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2,3-dihydro-1H-inden-2-ol is1S/C9H9FO/c10-7-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2 . The Canonical SMILES structure is C1CC2=C(C1O)C=CC(=C2)F . Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydro-1H-inden-2-ol is a powder . It has a melting point of 72-73°C . The compound has a topological polar surface area of 20.2 Ų . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) Application

5-Fluoro-2,3-dihydro-1H-inden-2-ol derivatives have been utilized in the development of highly efficient blue emitters for OLED devices. These fluoro derivatives, featuring high fluorescence quantum yields, demonstrate remarkable external quantum efficiency and maximum brightness in OLED applications, highlighting their potential in display technologies (Li et al., 2007).

NMR Spectroscopy in Nucleic Acids Research

In nucleic acids research, 5-fluoro pyrimidines, related to 5-Fluoro-2,3-dihydro-1H-inden-2-ol, are used as labels in 1D 19F NMR spectroscopy. They enable the probing of DNA and RNA secondary structures without significantly affecting their equilibrium characteristics. This application is crucial for understanding the conformational transitions of nucleic acids (Puffer et al., 2009).

Cancer Research and Chemotherapy

5-Fluorouracil, closely related to 5-Fluoro-2,3-dihydro-1H-inden-2-ol, is a key compound in cancer treatment. It has been extensively studied for its mechanisms of action and strategies to enhance its anticancer activity. Advances in understanding its mechanism have led to the development of more effective cancer therapies (Longley et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related indole derivatives have been found to exhibit antiviral activity by inhibiting the replication of certain viruses . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown inhibitory activity against a broad range of RNA and DNA viruses .

Biochemical Pathways

Indole derivatives are known to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The compound’s molecular weight (15217) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Related indole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It is known that the compound should be stored in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.

properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJQIDXHQLVRFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2,3-dihydro-1H-inden-2-ol | |

CAS RN |

929533-60-8 |

Source

|

| Record name | 5-fluoro-2,3-dihydro-1H-inden-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)

![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)

![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)

![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)

![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)